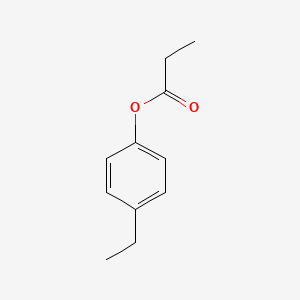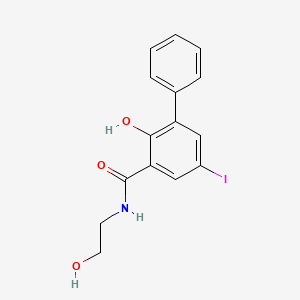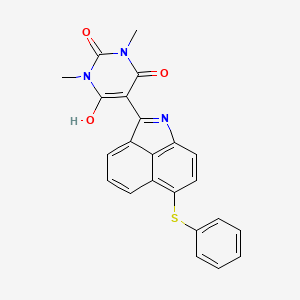
1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid is a complex organic compound that belongs to the class of barbituric acid derivatives. This compound is characterized by its unique structure, which includes an indole moiety and a barbituric acid core. The presence of the phenylthio group adds to its chemical diversity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.
Formation of the Barbituric Acid Core: The barbituric acid core is synthesized by the condensation of urea with malonic acid derivatives under basic conditions.
Final Coupling Reaction: The final step involves the coupling of the indole moiety with the barbituric acid core under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiophenol in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
科学的研究の応用
1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a precursor in various industrial processes.
作用機序
The mechanism of action of 1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
1,3-Dimethylbarbituric acid: Lacks the indole and phenylthio groups, resulting in different chemical and biological properties.
5-Phenylbarbituric acid: Contains a phenyl group but lacks the indole and phenylthio groups.
Indole-3-carbaldehyde: Contains the indole moiety but lacks the barbituric acid core.
Uniqueness
1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid is unique due to its combination of an indole moiety, a barbituric acid core, and a phenylthio group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
特性
CAS番号 |
58470-74-9 |
|---|---|
分子式 |
C23H17N3O3S |
分子量 |
415.5 g/mol |
IUPAC名 |
6-hydroxy-1,3-dimethyl-5-(6-phenylsulfanylbenzo[cd]indol-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17N3O3S/c1-25-21(27)19(22(28)26(2)23(25)29)20-15-10-6-9-14-17(12-11-16(24-20)18(14)15)30-13-7-4-3-5-8-13/h3-12,27H,1-2H3 |
InChIキー |
FPSFVDSMPKJDAK-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)C2=NC3=C4C2=CC=CC4=C(C=C3)SC5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
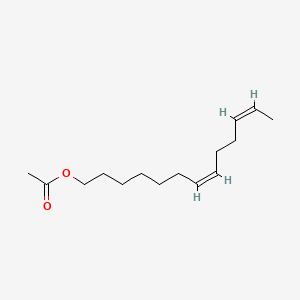
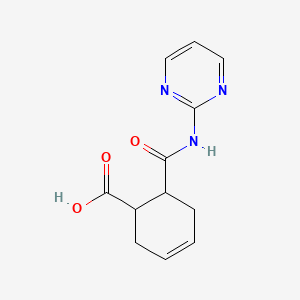
![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)
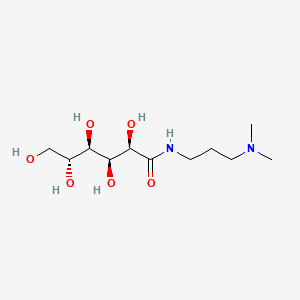
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
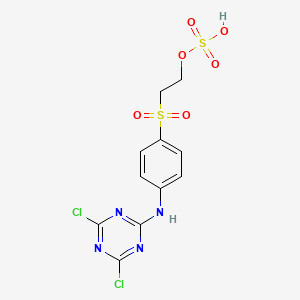
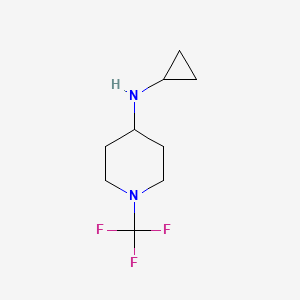
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)
